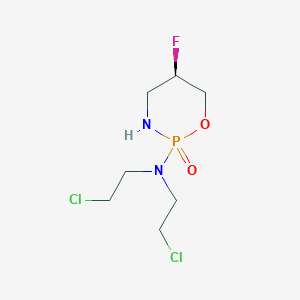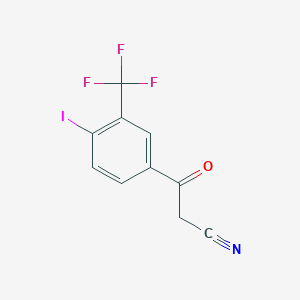![molecular formula C15H12ClFO2 B12845211 2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid CAS No. 75852-61-8](/img/structure/B12845211.png)
2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and 5-fluorobenzaldehyde.
Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then subjected to hydrogenation using a palladium on carbon catalyst to yield the saturated ketone.
Grignard Reaction: The saturated ketone is treated with a Grignard reagent, such as methylmagnesium bromide, to form the tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized using an oxidizing agent, such as Jones reagent, to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand the interaction of aromatic carboxylic acids with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with receptors in the nervous system to provide analgesic effects.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the fluorine atom.
3-(4-Fluorophenyl)propanoic acid: Similar structure but lacks the chlorine atom.
2-(4-Chlorophenyl)propanoic acid: Similar structure but the chlorine atom is positioned differently.
Uniqueness: 2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacological properties compared to similar compounds.
Propriétés
Numéro CAS |
75852-61-8 |
|---|---|
Formule moléculaire |
C15H12ClFO2 |
Poids moléculaire |
278.70 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-5-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C15H12ClFO2/c1-9(15(18)19)11-6-12(8-14(17)7-11)10-2-4-13(16)5-3-10/h2-9H,1H3,(H,18,19) |
Clé InChI |
SGOZMRCRRSPKOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



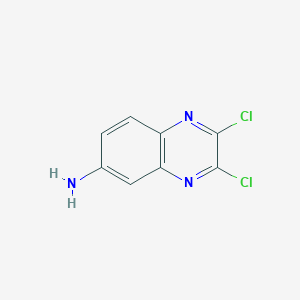
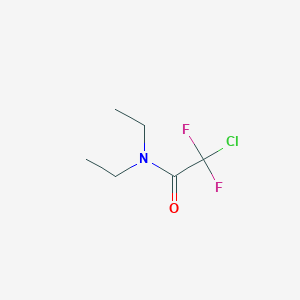


![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
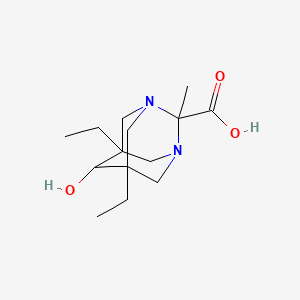
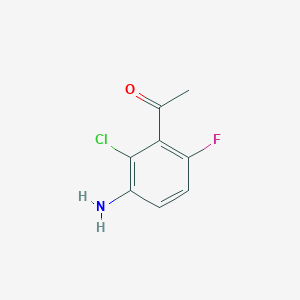
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
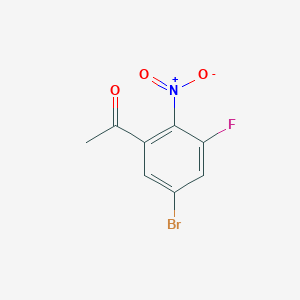
![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
